molecular formula C9H8N4OS B1308391 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one CAS No. 22278-82-6

4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No.: B1308391
CAS No.: 22278-82-6
M. Wt: 220.25 g/mol
InChI Key: URPPDVOLORWAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes an amino group, a mercapto group, and a phenyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring.

Reaction Conditions:

    Reagents: Thiourea, benzoyl chloride, sodium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours, typically 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The nitro group (if present in derivatives) can be reduced to an amino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Sulfonic acid derivatives

    Reduction Products: Amino derivatives

    Substitution Products: N-alkyl or N-acyl derivatives

Scientific Research Applications

4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The compound’s amino and mercapto groups are crucial for binding to molecular targets, facilitating interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-mercapto-1,2,4-triazine: Lacks the phenyl group, which may affect its reactivity and applications.

    6-Phenyl-1,2,4-triazine-3-thiol: Similar structure but different substitution pattern, leading to different chemical properties.

    4-Amino-6-phenyl-1,2,4-triazine-3-thiol: Another isomer with distinct reactivity due to the position of the mercapto group.

Uniqueness

4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to the combination of its functional groups and the phenyl substitution, which enhances its stability and reactivity. This makes it a versatile compound for various applications, distinguishing it from other triazine derivatives.

Properties

IUPAC Name

4-amino-6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c10-13-8(14)7(11-12-9(13)15)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPPDVOLORWAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399269
Record name 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22278-82-6
Record name 4-Amino-3,4-dihydro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22278-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.